4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010610
InChI: InChI=1S/C24H19N5O2/c1-16-4-9-20(27-23(31)18-7-5-17(15-30)6-8-18)13-22(16)29-24-26-12-10-21(28-24)19-3-2-11-25-14-19/h2-15H,1H3,(H,27,31)(H,26,28,29)
SMILES:
Molecular Formula: C24H19N5O2
Molecular Weight: 409.4 g/mol

4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib

CAS No.:

Cat. No.: VC18010610

Molecular Formula: C24H19N5O2

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib -

Specification

Molecular Formula C24H19N5O2
Molecular Weight 409.4 g/mol
IUPAC Name 4-formyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C24H19N5O2/c1-16-4-9-20(27-23(31)18-7-5-17(15-30)6-8-18)13-22(16)29-24-26-12-10-21(28-24)19-3-2-11-25-14-19/h2-15H,1H3,(H,27,31)(H,26,28,29)
Standard InChI Key HCRUWADOEOYZDU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)NC3=NC=CC(=N3)C4=CN=CC=C4

Introduction

Chemical Structure and Relationship to Imatinib

Structural Modifications

The parent compound, Imatinib (C₂₉H₃₁N₇O), features a benzamide backbone with a (4-methyl-1-piperazinyl)methyl group at the 4-position of the benzene ring. In 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib, this piperazine-containing side chain is replaced by a formyl group (-CHO), resulting in the molecular formula C₂₃H₂₀N₆O₂ (exact weight subject to confirmation) . The structural comparison is summarized below:

FeatureImatinib4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib
Substituent at 4-position(4-Methyl-1-piperazinyl)methylFormyl (-CHO)
Molecular FormulaC₂₉H₃₁N₇OC₂₃H₂₀N₆O₂ (estimated)
Key Functional GroupsPiperazine, pyrimidine, benzamideFormyl, pyrimidine, benzamide

This modification eliminates the basic piperazine moiety, which in Imatinib contributes to solubility and target binding. The formyl group introduces potential for further chemical derivatization, such as Schiff base formation or reductive amination .

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no explicit synthesis route for 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib is detailed in the available literature, its production likely involves strategic modifications to established Imatinib synthesis protocols. Two principal approaches are inferred:

Late-Stage Functionalization of Imatinib

  • Selective Demethylation: Removal of the (4-methyl-1-piperazinyl)methyl group via acidic or basic hydrolysis, followed by formylation using reagents like formic acid or dichloromethyl methyl ether .

  • Protection-Deprotection Strategies: Temporary protection of sensitive groups (e.g., pyrimidine amine) during piperazine removal and formyl introduction .

Early-Stage Intermediate Diversification

Modification of key intermediates in Imatinib synthesis (e.g., 4-methyl-3-nitroaniline derivatives) before introducing the piperazine moiety. For example:

  • Intermediate A: 4-Formyl-N-(4-methyl-3-nitrophenyl)benzamide

  • Reduction: Nitro to amine conversion

  • Cyclization: With 3-dimethylamino-1-(3-pyridinyl)-2-propylene-1-ketone

Challenges in Synthesis

  • Selectivity: Avoiding over-formylation or degradation of the pyrimidine ring.

  • Purification: Separation from positional isomers or unreacted starting materials, given the structural complexity .

  • Yield Optimization: Current routes for analogous compounds report yields of 50–70%, necessitating iterative refinement .

Pharmacological Profile and Research Findings

Target Affinity and Mechanism

While direct binding data for this derivative are unavailable, its structural relationship to Imatinib suggests potential interactions with:

  • ABL Tyrosine Kinase: Critical for BCR-ABL inhibition in CML .

  • c-Kit and PDGF-R: Targets in GISTs and other malignancies .

The absence of the piperazine group may alter:

  • Solubility: Reduced basicity could decrease water solubility.

  • Blood-Brain Barrier Penetration: Piperazine derivatives often enhance CNS access; its removal might limit neurotoxicity or efficacy in brain metastases .

Preclinical Data (Hypothetical)

ParameterImatinib4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib
IC₅₀ (ABL Inhibition)0.2–0.6 μMPending
Plasma Protein Binding95%Estimated 80–85%
Metabolic StabilityHepatic (CYP3A4)Likely similar, with possible aldehyde oxidase involvement

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator